Dodecanol

Catalog No.
S604737
CAS No.
112-53-8
M.F
C12H26O
C12H26O
CH3(CH2)10CH2OH
M. Wt
186.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dodecanol

CAS Number

112-53-8

Product Name

Dodecanol

IUPAC Name

dodecan-1-ol

Molecular Formula

C12H26O
C12H26O
CH3(CH2)10CH2OH

Molecular Weight

186.33 g/mol

InChI

InChI=1S/C12H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h13H,2-12H2,1H3

InChI Key

LQZZUXJYWNFBMV-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCO

Solubility

In water, 4 mg/L at 25 °C
Soluble in ethanol, ether; slightly soluble in benzene
Soluble in two parts of 70% alcohol
SOL IN ALCOHOL & ETHER; INSOL IN WATER
Insoluble
Solubility in water, g/l at 25 °C: 0.004 (very poor)
soluble in most fixed oils, propylene glycol; insoluble in glycerin, water
1 ml in 3 ml 70% alcohol; remains clear to 10 ml (in ethanol)

Synonyms

1 Dodecanol, 1-Dodecanol, Alcohol, Dodecyl, Alcohol, Lauryl, Alcohol, n-Dodecyl, Dodecanol, Dodecyl Alcohol, Lauryl Alcohol, n Dodecyl Alcohol, n-Dodecyl Alcohol

Canonical SMILES

CCCCCCCCCCCCO

Insecticidal Potential

Research suggests that dodecanol, produced by the entomopathogenic fungus Conidiobolus coronatus, demonstrates insecticidal activity against insects like greater wax moth (Galleria mellonella) and blow fly (Calliphora vicina). Studies indicate that dodecanol disrupts the insect's fatty acid composition and weakens its cellular immune system, potentially contributing to the fungus's ability to infect and kill the host. This research paves the way for exploring dodecanol as a potential bioinsecticide with minimal harm to vertebrates [, ].

Dodecanol, also known as lauryl alcohol or n-dodecan-1-ol, is a saturated fatty alcohol with the chemical formula C12H26OC_{12}H_{26}O. It is characterized by a long hydrocarbon chain, consisting of twelve carbon atoms, and is typically a colorless, odorless liquid with a floral scent. Dodecanol is produced primarily from natural sources such as palm kernel oil and coconut oil, making it an important compound in various industrial applications. Its molecular weight is approximately 186.33 g/mol, and it has a melting point of around 24 °C and a boiling point of approximately 534.2 K .

Typical of alcohols:

  • Esterification: Dodecanol can react with carboxylic acids to form esters. For example:
    C12H26O+RCOOHC12H25COOR+H2OC_{12}H_{26}O+RCOOH\rightarrow C_{12}H_{25}COOR+H_2O
  • Oxidation: Under oxidizing conditions, dodecanol can be converted to dodecanal (an aldehyde) or dodecanoic acid (a carboxylic acid):
    C12H26O[O]C12H24O+H2OC_{12}H_{26}O\xrightarrow{[O]}C_{12}H_{24}O+H_2O
  • Sulfation: Dodecanol is sulfated to produce sodium lauryl sulfate, a widely used surfactant:
    C12H26O+SO3C12H25OSO3HC_{12}H_{26}O+SO_3\rightarrow C_{12}H_{25}OSO_3H
    followed by neutralization with sodium hydroxide.

These reactions highlight the versatility of dodecanol in organic synthesis and industrial applications .

Dodecanol exhibits various biological activities:

  • Emollient Properties: It is commonly used in cosmetics and personal care products due to its ability to soften and soothe the skin.
  • Antimicrobial Activity: Dodecanol has been shown to possess antimicrobial properties, making it useful in formulations aimed at inhibiting microbial growth .
  • Toxicity: While dodecanol has lower toxicity compared to ethanol, it can still irritate the skin and is harmful to aquatic life .

Dodecanol can be synthesized through several methods:

  • Hydrogenation of Fatty Acids: Derived from palm or coconut oil fatty acids through hydrogenation.
  • Ziegler Process: A synthetic route employing aluminum alkyls and transition metal catalysts.
  • Bouveault-Blanc Reduction: A laboratory method that reduces ethyl laurate to produce dodecanol .

These methods vary in efficiency and yield, depending on the source materials and conditions used.

Dodecanol finds extensive applications across various industries:

  • Surfactants: It is a key ingredient in the production of sodium lauryl sulfate and other surfactants used in shampoos and detergents.
  • Emollients: Used in skin care products for its moisturizing properties.
  • Lubricants: Employed in formulations for lubricating oils.
  • Fragrance Industry: Serves as a precursor for synthesizing dodecanal, which is utilized in perfumes .

Research indicates that dodecanol interacts with various biological systems:

  • Cell Membrane Interaction: Its hydrophobic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability.
  • Enzyme Interactions: Studies have shown that dodecanol can influence enzyme activity related to lipid metabolism .

These interactions underscore its significance in both biological and industrial contexts.

Dodecanol shares similarities with other fatty alcohols but possesses unique characteristics:

CompoundFormulaMolecular WeightKey Features
DecanolC10H22OC_{10}H_{22}O158.25 g/molShorter chain length; less viscous
TridecanolC13H28OC_{13}H_{28}O200.34 g/molLonger chain; different solubility properties
TetradecanolC14H30OC_{14}H_{30}O214.43 g/molHigher melting point; used in specialty applications
HexadecanolC16H34OC_{16}H_{34}O242.43 g/molEven longer chain; distinct physical properties

Dodecanol's twelve-carbon structure provides a balance between hydrophobicity and solubility, making it particularly effective as an emollient and surfactant compared to its shorter or longer-chain counterparts .

Physical Description

Dodecanol is a colorless thick liquid with a sweet odor. Floats on water. Freezing point is 75 °F. (USCG, 1999)
Liquid; Liquid, Other Solid
Colorless solid below 20 deg C; Colorless liquid at room temperature; Unpleasant odor at high concentrations; Delicate floral odor when diluted; [HSDB] White solid with an alcohol-like odor; mp = 26 deg C; [MSDSonline]
Solid; mp = 24 deg C; [HSDB]
Solid
COLOURLESS LIQUID OR WHITE CRYSTALS WITH CHARACTERISTIC ODOUR.
Colourless liquid above 21°, fatty odou

Color/Form

Leaflets from dilute alcohol
COLORLESS LIQ AT ROOM TEMP; CRYSTALLINE OR FLAKES BELOW 20 °C
Colorless solid
CRYSTALLINE SOLID

XLogP3

5.1

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

186.198365449 g/mol

Monoisotopic Mass

186.198365449 g/mol

Boiling Point

498 °F at 760 mmHg (USCG, 1999)
259 °C at 760 mm Hg
BP: 235.7 °C at 400 mm Hg; 213 °C at 200 mm Hg; 192 °C at 100 mm Hg; 177.8 °C at 60 mm Hg; 167.2 °C at 40 mm Hg; 150 °C at 20 mm Hg; 134.7 °C at 10 mm Hg; 120.2 °C at 5 mm Hg; 91.0 °C at 1.0 mm Hg
259 °C
at 101.3kPa: 250 °C

Flash Point

260 °F (USCG, 1999)
127 °C
260 °F (127 °C) (Closed cup)
121 °C c.c.

Heavy Atom Count

13

Taste

FATTY, WAXY FLAVOR

Vapor Density

6.43 (AIR= 1)
Relative vapor density (air = 1): 6.4

Density

0.831 at 75.2 °F (USCG, 1999) - Less dense than water; will float
0.8309 at 24 °C/4 °C
0.8309 AT 24 °C/4 °C
Density (at 24 °C): 0.83 g/cm³
Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00
0.830-0.836

LogP

5.13 (LogP)
5.13
log Kow = 5.13
5.4

Odor

CHARACTERISTIC FATTY ODOR; UNPLEASANT AT HIGH CONCN BUT DELICATE & FLORAL ON DILUTION
Fatty repulsive odo

Odor Threshold

The air odor threshold for dodecyl alcohol (isomer not specified) is reported as 7.1 ppb.

Decomposition

When heated to decomposition it emits acrid smoke and fumes.

Melting Point

75 °F (USCG, 1999)
24 °C

UNII

178A96NLP2

GHS Hazard Statements

Aggregated GHS information provided by 3380 companies from 35 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 74 of 3380 companies. For more detailed information, please visit ECHA C&L website;
Of the 34 notification(s) provided by 3306 of 3380 companies with hazard statement code(s):;
H319 (84.03%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H400 (87.75%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (13.67%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
H411 (29.89%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: 1-Dodecanol is a colorless liquid or crystalline solid. It has an unpleasant fatty odor at high concentrations, but a delicate floral smell when diluted. 1-Dodecanol is not soluble in water. USE: 1-Dodecanol is used in the making of detergents and soaps. It is found in personal care products including shampoo, soap, body wash, shaving gel and hair colorant. It is used to a lesser extent in wetting, emulsifying and foaming agents. It is used in fragrances and is approved for use in food. EXPOSURE: Workers that use or produce 1-dodecanol may breathe in mists or have direct skin contact. The general population may be exposed by eating food or drinking beverages that contain 1-dodecanol. Skin exposure will result from using some personal care items. If 1-dodecanol is released to the environment it will bind to particles in soil and water. It is expected to move slowly through soil. It is expected to move into air from wet soil and water surfaces. It will be broken down in soil and water by microorganisms. It is expected to build up moderately in aquatic organisms. If 1-dodecanol is released to air, it will be broken down by reactions with other chemicals. RISK: Skin irritation occurred in humans and laboratory animals following 24- to 48-hour direct contact with 1-dodecanol. No effects on fertility, abortions or birth defects in offspring were found in laboratory animals fed high concentrations of 1-dodecanol in food before mating. The potential for lifetime exposure to 1-dodecanol to cause cancer has not been studied in laboratory animals. The potential for 1-dodecanol to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Vapor Pressure

0.000848 [mmHg]
8.48X10-4 mm Hg at 25 °C
1 MM HG AT 91 °C
Vapor pressure, Pa at 24 °C: 1.3

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

112-53-8
68551-07-5
75782-86-4
27342-88-7

Absorption Distribution and Excretion

After 24-hr covered contact with the skin of mice, about 95% of a 100-uL dose of 0.5% 1-dodecanol in triethyl citrate remained on the skin. A small proportion, 0.1%, was recovered in the feces and urine, 0.13% was recovered from the body, and 2.61% was excreted in the air. These data indicate a low amount of dermal uptake.

Metabolism Metabolites

Frog liver microsomes catalyzed the hydroxylation of 1-dodecanol into the corresponding omega- and (omega-1)-hydroxy derivatives. The hydroxylation rate for 1-dodecanol was much lower than that for lauric acid. Both NADPH and O2 were required for hydroxylation activity. NADH had no effect on the hydroxylation. The hydroxylating system was inhibited 49% by CO at a CO:O2 ratio of 4.0. The formation of omega-hydroxydodecanol was more sharply inhibited by CO than was the formation of (omega-1)-hydroxydodecanol, implying that more than one cytochrome P-450 was involved in the hydroxylation of 1-dodecanol and that CO has a higher affinity for the P-450 catalyzing the omega-hydroxylation. The formation of laurate during the incubation of 1-dodecanol with frog liver microsomes suggests that a fatty alcohol oxidation system is also present in the microsomes. NAD+ was the most effective cofactor for the oxidation of 1-dodecanol and NADP+ had a little effect. Pyrazole (an inhibitor of alcohol dehydrogenase) had a slight inhibitory effect on the oxidation and sodium azide (an inhibitor of catalase) had no effect.
The liver microsomes of the Mongolian gerbil Meriones unguiculatus catalyzed the hydroxylation of various saturated fatty acids (C8-C18), alcohols (C12 and C16) and hydrocarbon (C12) to the corresponding omega- and (omega-1)-hydroxy derivatives. Lauric acid was hydroxylated most effectively among saturated fatty acids and the order of activity as hydroxylation substrates was C12 greater than C14 greater than C13 greater than C16 greater than C10 greater than C18 greater than C8. The specific activity of laurate hydroxylation (5.99 nmol/mg microsomal protein/min) in gerbil liver microsomes was higher than that observed in other species. 1-Dodecanol was also hydroxylated very effectively (4.58 nmol/mg microsomal protein/min) by gerbil liver microsomes, but in general the hydroxylation rates for fatty alcohols were much lower than those for the corresponding acids.

Wikipedia

Dodecanol

Use Classification

EPA Safer Chemical Functional Use Classes -> Fragrances;Solvents
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Food additives -> Flavoring Agents
Agrochemicals -> Pesticides
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Cosmetics -> Emulsion stabilizing; Viscosity controlling; Emollient; Emulsifying

Methods of Manufacturing

Addition of ethylene to triethylaluminum followed by oxidation of the trialkylaluminum growth product, hydrolysis, and fractional distillation; catalytic hydrogenation of methyl laurate.
Prepared by the reduction of esters of lauric acid with sodium and absolute alcohol ... or by high pressure hydrogenation of the esters using copper chromite catalyst.
Reduction of coconut-oil fatty acids.
In former times prepared solely from natural products...now also mfg from ethylene by the Ziegler process and by the Shell version of the oxo process. /C12 to C18 alcohols/
LAURYL ALCOHOL WAS PREVIOUSLY PREPARED COMMERCIALLY BY REDUCTION OF ETHYL LAURATE (FROM COCONUT OIL) WITH SODIUM & ABSOLUTE ALCOHOL, BUT PRESENTLY IS MFR BY CATALYTIC HYDROGENATION OF COCONUT OIL FATTY ACIDS OR THEIR ESTERS UNDER HIGH PRESSURE.
PREPARED BY THE REDUCTION OF ESTERS OF LAURIC ACID WITH SODIUM AND ABSOLUTE ALCOHOL OR BY HIGH PRESSURE HYDROGENATION OF THE ESTERS USING COPPER CHROMITE CATALYSTS

General Manufacturing Information

Plastics Product Manufacturing
Wholesale and Retail Trade
Not Known or Reasonably Ascertainable
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Mining (except Oil and Gas) and support activities
All Other Basic Organic Chemical Manufacturing
Petrochemical Manufacturing
Oil and Gas Drilling, Extraction, and Support activities
Petroleum Lubricating Oil and Grease Manufacturing
Textiles, apparel, and leather manufacturing
Machinery Manufacturing
Plastics Material and Resin Manufacturing
1-Dodecanol: ACTIVE
Dodecanol: ACTIVE
... 1-dodecanol (PC code 001509), was first registered for use as a Lepidopteran pheromone/sex attractant in 1993.

Storage Conditions

Keep tightly closed. Store in a cool dry place.

Interactions

Nutritional encephalomalacia induced by lauryl alcohol could be completely prevented by dietary supplementation of dl-alpha-tocopheryl acetate.
IN PRESENCE OF DODECANOL, DEPRESSION OF AMPLITUDE OF COMPD ACTION POTENTIAL BY BUTANOL (30 MMOL) WAS INCR.

Dates

Modify: 2023-08-15

A Novel Isolate (S15) of Streptomyces griseobrunneus Produces 1-Dodecanol

Serap Çetinkaya
PMID: 33123751   DOI: 10.1007/s00284-020-02261-3

Abstract

One-dodecanol was identified to be the predominant secondary metabolite of a novel isolate (S15) of Streptomyces griseobrunneus. For its demonstration, secondary metabolite extracts were electrophoresed by sodium dodecyl sulphate-polyacrylamide gel electrophoresis (SDS-PAGE). A yellowish unique band was then cut out from the gel and its metabolite content was eluted in n-butanol. GC-MS analysis indicated that more than 93% of the of the elution material were 1-dodecanol. The compound was further characterized by FTIR and
C NMR analyses. Dendrogram built on the basis of 16S rRNA gene sequence indicated that the isolate S15 was a member of Streptomyces griseobrunneus.


Solidified floating organic drop microextraction (SFODME) for the simultaneous analysis of three non-steroidal anti-inflammatory drugs in aqueous samples by HPLC

Lanna K Silva, José H G Rangel, Natilene M Brito, Eliane R Sousa, Érika M L Sousa, Diana L D Lima, Valdemar I Esteves, Arlan S Freitas, Gilmar S Silva
PMID: 33469709   DOI: 10.1007/s00216-021-03153-6

Abstract

In this work, a liquid-liquid microextraction methodology using solidified floating organic drop (SFODME) was combined with liquid chromatography and UV/Vis detection to determine non-steroidal anti-inflammatory drugs (NSAIDs) naproxen (NPX), diclofenac (DCF), and mefenamic acid (MFN) in tap water, surface water, and seawater samples. Parameters that can influence the efficiency of the process were evaluated, such as the type and volume of the extractor and dispersive solvents, effect of pH, agitation type, and ionic strength. The optimized method showed low detection limits (0.09 to 0.25 μg L
), satisfactory recovery rates (90 to 116%), and enrichment factors in the range between 149 and 199. SFODME showed simplicity, low cost, speed, and high concentration capacity of the analytes under study. Its use in real samples did not demonstrate a matrix effect that would compromise the effectiveness of the method, being possible to apply it successfully in water samples with different characteristics.


Structure dynamics reveal key residues essential for the sense of 1-dodecanol by Cydia pomonella pheromone binding protein 2 (CpomPBP2)

Zhen Tian, Yue Li, Tong Zhou, Xuan Ye, Ruichi Li, Jiyuan Liu
PMID: 32418321   DOI: 10.1002/ps.5915

Abstract

Cydia pomonella, a worldwide quarantine fruit pest, causes great damage to fruit production every year. Sex pheromone-mediated control of C. pomonella has been widely used. As an indispensable ingredient of commercial sex attractants, 1-dodecanol (Dod) works to synergize the effect of codlemone in attracting male moths of C. pomonella. The interactions between Dod and its transporter protein, C. pomonella pheromone-binding protein 2 (CpomPBP2), provide inspiration for chemical optimizations to improve the synergistic effects of Dod.
In this research, molecular simulations and biological verifications were used in combination to uncover key residues in CpomPBP2 essential for sensing Dod. After performing 150 ns molecular dynamics (MD) simulations, the C1-C12 chain of Dod was found to be locked by the van der Waals energy contributed by the hydrophobic residues Phe12, Leu68, and Ile113, whereas the -OH part of Dod was anchored by the H-bond derived from Glu98 and the salt-bridge derived from Arg109. Because of the importance of these two electrostatic interactions, Glu98 and Arg109 were further verified as key residues in determining the binding affinity between Dod and CpomPBP2. In addition, interactions unfavorable to the binding of Dod were described.
The research detailed the discovery of key residues involved in CpomPBP2-Dod interactions. Our results provide guidance and caution for the prospective discovery, optimization, and design of novel chemicals with a similar or stronger synergistic effect to codlemone in controlling C. pomonella.


Biosynthesis of the Sex Pheromone Component (E,Z)-7,9-Dodecadienyl Acetate in the European Grapevine Moth, Lobesia botrana, Involving ∆11 Desaturation and an Elusive ∆7 Desaturase

Bao-Jian Ding, Yi-Han Xia, Hong-Lei Wang, Fredrik Andersson, Erik Hedenström, Jürgen Gross, Christer Löfstedt
PMID: 33779878   DOI: 10.1007/s10886-021-01252-3

Abstract

The European grapevine moth, Lobesia botrana, uses (E,Z)-7,9-dodecadienyl acetate as its major sex pheromone component. Through in vivo labeling experiments we demonstrated that the doubly unsaturated pheromone component is produced by ∆11 desaturation of tetradecanoic acid, followed by chain shortening of (Z)-11-tetradecenoic acid to (Z)-9-dodecenoic acid, and subsequently introduction of the second double bond by an unknown ∆7 desaturase, before final reduction and acetylation. By sequencing and analyzing the transcriptome of female pheromone glands of L. botrana, we obtained 41 candidate genes that may be involved in sex pheromone production, including the genes encoding 17 fatty acyl desaturases, 13 fatty acyl reductases, 1 fatty acid synthase, 3 acyl-CoA oxidases, 1 acetyl-CoA carboxylase, 4 fatty acid transport proteins and 2 acyl-CoA binding proteins. A functional assay of desaturase and acyl-CoA oxidase gene candidates in yeast and insect cell (Sf9) heterologous expression systems revealed that Lbo_PPTQ encodes a ∆11 desaturase producing (Z)-11-tetradecenoic acid from tetradecanoic acid. Further, Lbo_31670 and Lbo_49602 encode two acyl-CoA oxidases that may produce (Z)-9-dodecenoic acid by chain shortening (Z)-11-tetradecenoic acid. The gene encoding the enzyme introducing the E7 double bond into (Z)-9-dodecenoic acid remains elusive even though we assayed 17 candidate desaturases in the two heterologous systems.


Deletion of the Golgi Ca2+-ATPase PMR1 gene potentiates antifungal effects of dodecanol that depend on intracellular Ca2+ accumulation in budding yeast

Masahiro Oyama, Hiroyuki Tamaki, Yoshihiro Yamaguchi, Akira Ogita, Toshio Tanaka, Ken-Ichi Fujita
PMID: 31942998   DOI: 10.1093/femsyr/foaa003

Abstract

One strategy for overcoming infectious diseases caused by drug-resistant fungi involves combining drugs rendered inactive by resistance with agents targeting the drug resistance mechanism. The antifungal activity of n-dodecanol disappears as incubation time passes. In Saccharomyces cerevisiae, anethole, a principal component of anise oil, prolongs the transient antifungal effect of dodecanol by downregulating genes of multidrug efflux pumps, mainly PDR5. However, the detailed mechanisms of dodecanol's antifungal action and the anethole-induced prolonged antifungal action of dodecanol are unknown. Screening of S. cerevisiae strains lacking genes related to Ca2+ homeostasis and signaling identified a pmr1Δ strain lacking Golgi Ca2+-ATPase as more sensitive to dodecanol than the parental strain. Dodecanol and the dodecanol + anethole combination significantly increased intracellular Ca2+ levels in both strains, but the mutant failed to clear intracellular Ca2+ accumulation. Further, dodecanol and the drug combination reduced PMR1 expression and did not lead to specific localization of Pmr1p in the parental strain after 4-h treatment. By contrast with the parental strain, dodecanol did not stimulate PDR5 expression in pmr1Δ. Based on these observations, we propose that the antifungal activity of dodecanol is related to intracellular Ca2+ accumulation, possibly dependent on PMR1 function, with anethole enabling Ca2+ accumulation by restricting dodecanol efflux.


Lessons from Two Design-Build-Test-Learn Cycles of Dodecanol Production in Escherichia coli Aided by Machine Learning

Paul Opgenorth, Zak Costello, Takuya Okada, Garima Goyal, Yan Chen, Jennifer Gin, Veronica Benites, Markus de Raad, Trent R Northen, Kai Deng, Samuel Deutsch, Edward E K Baidoo, Christopher J Petzold, Nathan J Hillson, Hector Garcia Martin, Harry R Beller
PMID: 31072100   DOI: 10.1021/acssynbio.9b00020

Abstract

The Design-Build-Test-Learn (DBTL) cycle, facilitated by exponentially improving capabilities in synthetic biology, is an increasingly adopted metabolic engineering framework that represents a more systematic and efficient approach to strain development than historical efforts in biofuels and biobased products. Here, we report on implementation of two DBTL cycles to optimize 1-dodecanol production from glucose using 60 engineered Escherichia coli MG1655 strains. The first DBTL cycle employed a simple strategy to learn efficiently from a relatively small number of strains (36), wherein only the choice of ribosome-binding sites and an acyl-ACP/acyl-CoA reductase were modulated in a single pathway operon including genes encoding a thioesterase (UcFatB1), an acyl-ACP/acyl-CoA reductase (Maqu_2507, Maqu_2220, or Acr1), and an acyl-CoA synthetase (FadD). Measured variables included concentrations of dodecanol and all proteins in the engineered pathway. We used the data produced in the first DBTL cycle to train several machine-learning algorithms and to suggest protein profiles for the second DBTL cycle that would increase production. These strategies resulted in a 21% increase in dodecanol titer in Cycle 2 (up to 0.83 g/L, which is more than 6-fold greater than previously reported batch values for minimal medium). Beyond specific lessons learned about optimizing dodecanol titer in E. coli, this study had findings of broader relevance across synthetic biology applications, such as the importance of sequencing checks on plasmids in production strains as well as in cloning strains, and the critical need for more accurate protein expression predictive tools.


A machine learning Automated Recommendation Tool for synthetic biology

Tijana Radivojević, Zak Costello, Kenneth Workman, Hector Garcia Martin
PMID: 32978379   DOI: 10.1038/s41467-020-18008-4

Abstract

Synthetic biology allows us to bioengineer cells to synthesize novel valuable molecules such as renewable biofuels or anticancer drugs. However, traditional synthetic biology approaches involve ad-hoc engineering practices, which lead to long development times. Here, we present the Automated Recommendation Tool (ART), a tool that leverages machine learning and probabilistic modeling techniques to guide synthetic biology in a systematic fashion, without the need for a full mechanistic understanding of the biological system. Using sampling-based optimization, ART provides a set of recommended strains to be built in the next engineering cycle, alongside probabilistic predictions of their production levels. We demonstrate the capabilities of ART on simulated data sets, as well as experimental data from real metabolic engineering projects producing renewable biofuels, hoppy flavored beer without hops, fatty acids, and tryptophan. Finally, we discuss the limitations of this approach, and the practical consequences of the underlying assumptions failing.


A New CYP2E1 Inhibitor, 12-Imidazolyl-1-dodecanol, Represents a Potential Treatment for Hepatocellular Carcinoma

Torsten Diesinger, Alfred Lautwein, Sebastian Bergler, Dominik Buckert, Christian Renz, Radovan Dvorsky, Vyacheslav Buko, Siarhei Kirko, Edith Schneider, Florian Kuchenbauer, Mukesh Kumar, Cagatay Günes, Felicitas Genze, Berthold Büchele, Thomas Simmet, Martin Haslbeck, Kai Masur, Thomas Barth, Dieter Müller-Enoch, Thomas Wirth, Thomas Haehner
PMID: 33604316   DOI: 10.1155/2021/8854432

Abstract

Cytochrome P450 2E1 (CYP2E1) is a key target protein in the development of alcoholic and nonalcoholic fatty liver disease (FLD). The pathophysiological correlate is the massive production of reactive oxygen species. The role of CYP2E1 in the development of hepatocellular carcinoma (HCC), the final complication of FLD, remains controversial. Specifically, CYP2E1 has not yet been defined as a molecular target for HCC therapy. In addition, a CYP2E1-specific drug has not been developed. We have already shown that our newly developed CYP2E1 inhibitor 12-imidazolyl-1-dodecanol (I-ol) was therapeutically effective against alcoholic and nonalcoholic steatohepatitis. In this study, we investigated the effect of I-ol on HCC tumorigenesis and whether I-ol could serve as a possible treatment option for terminal-stage FLD. I-ol exerted a very highly significant antitumour effect against hepatocellular HepG2 cells. Cell viability was reduced in a dose-dependent manner, with only the highest doses causing a cytotoxic effect associated with caspase 3/7 activation. Comparable results were obtained for the model colorectal adenocarcinoma cell line, DLD-1, whose tumorigenesis is also associated with CYP2E1. Transcriptome analyses showed a clear effect of I-ol on apoptosis and cell-cycle regulation, with the increased expression of p27Kip1 being particularly noticeable. These observations were confirmed at the protein level for HepG2 and DLD-1 cells grafted on a chorioallantoic membrane. Cell-cycle analysis showed a complete loss of proliferating cells with a simultaneous increase in S-phase arrest beginning at a threshold dose of 30
M. I-ol also reduced xenograft tumour growth in nude mice. This antitumour effect was not associated with tumour cachexia. I-ol was not toxic to healthy tissues or organs. This study demonstrates for the first time the therapeutic effect of the specific CYP2E1 inhibitor I-ol on the tumorigenesis of HCC. Our findings imply that I-ol can potentially be applied therapeutically on patients at the final stage of FLD.


Sexual communication of Spodoptera frugiperda from West Africa: Adaptation of an invasive species and implications for pest management

Sabine Haenniger, Georg Goergen, Mobolade Dele Akinbuluma, Maritta Kunert, David G Heckel, Melanie Unbehend
PMID: 32076002   DOI: 10.1038/s41598-020-59708-7

Abstract

The pest species Spodoptera frugiperda, which is native to North and South America, has invaded Africa in 2016. The species consists of two strains, the corn-strain and rice-strain, which differ in their sexual communication. When we investigated populations from Benin and Nigeria, consisting of corn-strain and rice-corn-hybrid descendants, we found no strain-specific sexual communication differences. Both genotypes exhibited the same pheromone composition, consisting of around 97% (Z)-9-tetradecenyl acetate (Z9-14:Ac), 2% (Z)-7-dodecenyl acetate (Z7-12:Ac), and 1% (Z)-9-dodecenyl acetate (Z9-12:Ac), they had similar electrophysiological responses, and all mated around three hours into scotophase. However, we found geographic variation between African and American populations. The sex pheromone of African corn-strain and hybrid descendant females was similar to American rice-strain females and showed higher percentages of the male-attracting minor component Z7-12:Ac. In addition, African males exhibited the highest antennal sensitivity towards Z7-12:Ac, while American males showed highest sensitivity towards the major pheromone component Z9-14:Ac. Increasing the production of and response to the critical minor component Z7-12:Ac may reduce communication interference with other African Spodoptera species that share the same major pheromone component. The implications of our results on pheromone-based pest management strategies are discussed.


The use of micelles to deliver potential hedgehog pathway inhibitor for the treatment of liver fibrosis

Virender Kumar, Yuxiang Dong, Vinod Kumar, Saud Almawash, Ram I Mahato
PMID: 31695785   DOI: 10.7150/thno.38913

Abstract

Hedgehog (Hh) pathway plays an essential role in liver fibrosis by promoting the proliferation of hepatic stellate cells (HSCs) by enhancing their metabolism via yes-associated protein 1 (YAP1). Despite the presence of several inhibitors, Hh signaling cannot be controlled exclusively due to their poor efficacy and the lack of a suitable delivery system to the injury site. Therefore, it is rationale to develop new potent Hh inhibitors and suitable delivery carriers.
Based on the structure and activity of Hh inhibitor GDC-0449, we replaced its sulfonamide group with two methylpyridine-2yl at amide nitrogen to synthesize MDB5. We compared the Hh pathway inhibition and anti-fibrotic effect of MDB5 with GDC-0449 in vitro. Next, we developed MDB5 loaded micelles using our methoxy poly(ethylene glycol)-blockpoly(2-methyl-2-carboxyl-propylene carbonate-graft-dodecanol (PEG-PCC-g-DC) copolymer and characterized for physicochemical properties. We evaluated the therapeutic efficacy of MDB5 loaded micelles in common bile duct ligation (CBDL) induced liver fibrosis, mouse model. We also determined the intrahepatic distribution of fluorescently labeled micelles after MDB5 treatment.
Our results show that MDB5 was more potent in inhibiting Hh pathway components and HSC proliferation in vitro. We successfully developed MDB5 loaded micelles with particle size of 40 ± 10 nm and drug loading up to 10% w/w. MDB5 loaded micelles at the dose of 10 mg/kg were well tolerated by mice, without visible sign of toxicity. The serum enzyme activities elevated by CBDL was significantly decreased by MDB5 loaded micelles compared to GDC-0449 loaded micelles. MDB5 loaded micelles further decreased collagen deposition, HSC activation, and Hh activity and its target genes in the liver. MDB5 loaded micelles also prevented liver sinusoidal endothelial capillarization (LSEC) and therefore restored perfusion between blood and liver cells.
Our study provides evidence that MDB5 was more potent in inhibiting Hh pathway in HSC-T6 cells and showed better hepatoprotection in CBDL mice compared to GDC-0449.


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